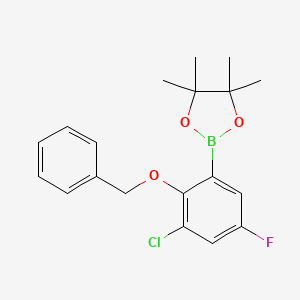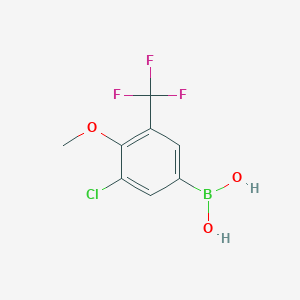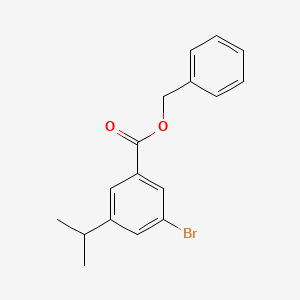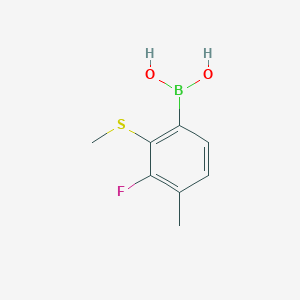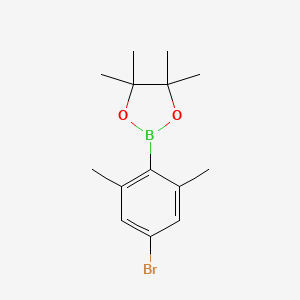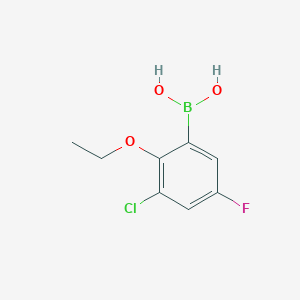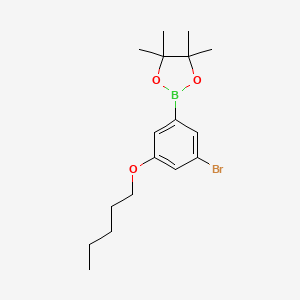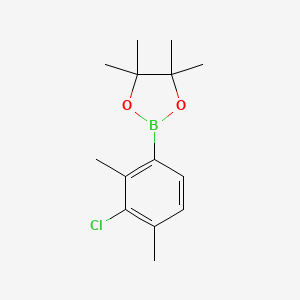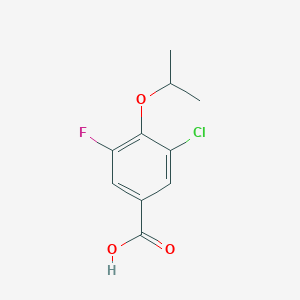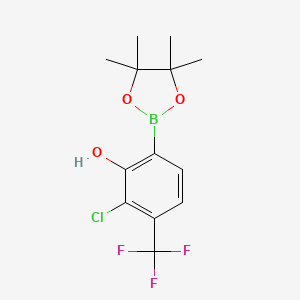
3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid pinacol ester is an organoboron compound that has gained significant attention in organic synthesis, particularly in the field of cross-coupling reactions. This compound is characterized by the presence of a boronic ester group, which makes it a valuable reagent in Suzuki-Miyaura coupling reactions. The trifluoromethyl group and the chloro substituent on the aromatic ring further enhance its reactivity and utility in various chemical transformations.
Mecanismo De Acción
Target of Action
Boronic esters, including pinacol boronic esters, are known to be highly valuable building blocks in organic synthesis . They are often used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Mode of Action
The compound’s mode of action involves a process known as protodeboronation . Protodeboronation of pinacol boronic esters is a radical approach that has been developed to remove the boron moiety at the end of a sequence if required . This process is crucial in the formal anti-Markovnikov hydromethylation of alkenes .
Biochemical Pathways
The affected biochemical pathways involve the conversion of the boron moiety into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s important to note that the kinetics of boronic pinacol esters are dependent on the substituents in the aromatic ring and the ph, which strongly influences the rate of the reaction .
Result of Action
The result of the compound’s action is the creation of new compounds through various transformations . For example, paired with a Matteson–CH2–homologation, the protocol allows for formal anti-Markovnikov alkene hydromethylation . This sequence has been applied to methoxy protected (−)-Δ8-THC and cholesterol .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound’s stability increases challenges in removing the boron moiety at the end of a sequence . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the following steps:
-
Starting Material Preparation: : The synthesis begins with the preparation of 3-chloro-2-hydroxy-4-(trifluoromethyl)benzene. This can be achieved through the chlorination of 2-hydroxy-4-(trifluoromethyl)benzene using a suitable chlorinating agent such as thionyl chloride or phosphorus pentachloride.
-
Borylation Reaction: : The key step involves the borylation of the chlorinated aromatic compound. This is usually carried out using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is typically performed under an inert atmosphere at elevated temperatures to ensure high yields.
-
Purification: : The crude product is purified using standard techniques such as column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility. The use of high-throughput screening methods helps in identifying optimal reaction conditions, thereby reducing production costs and improving yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound. It reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are typically employed to facilitate the coupling reactions.
Solvents: Tetrahydrofuran, dimethylformamide, and toluene are frequently used as solvents in these reactions.
Major Products
Biaryl Compounds: The primary products of Suzuki-Miyaura coupling reactions.
Phenols: Formed through oxidation of the boronic ester group.
Substituted Aromatics: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid pinacol ester has a wide range of applications in scientific research:
Organic Synthesis: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is utilized in the development of pharmaceuticals, where its derivatives are investigated for potential therapeutic properties.
Material Science: It is employed in the synthesis of advanced materials, including polymers and electronic materials, due to its unique reactivity.
Biological Studies: The compound and its derivatives are studied for their biological activities, including enzyme inhibition and receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid Pinacol Ester: Lacks the chloro and trifluoromethyl substituents, resulting in different reactivity and applications.
3-Chloro-4-(trifluoromethyl)phenylboronic Acid Pinacol Ester: Similar structure but without the hydroxy group, affecting its chemical behavior.
2-Hydroxy-4-(trifluoromethyl)phenylboronic Acid Pinacol Ester: Lacks the chloro substituent, leading to variations in its reactivity.
Uniqueness
3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid pinacol ester is unique due to the combination of its functional groups, which confer distinct reactivity patterns and make it a versatile reagent in organic synthesis. The presence of the trifluoromethyl group enhances its electron-withdrawing properties, while the chloro and hydroxy groups provide additional sites for chemical modification.
Propiedades
IUPAC Name |
2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)8-6-5-7(13(16,17)18)9(15)10(8)19/h5-6,19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRELMJVPNDOKIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(F)(F)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
